molecular formula C5H12<br>C5H12<br>(CH3)2-CH-CH2-CH3 B7769902 Isopentane CAS No. 68513-65-5

Isopentane

Cat. No.: B7769902
CAS No.: 68513-65-5
M. Wt: 72.15 g/mol
InChI Key: QWTDNUCVQCZILF-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methylbutane
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InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
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InChI Key

QWTDNUCVQCZILF-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C
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Molecular Formula

C5H12, Array
Record name ISOPENTANE
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Related CAS

76701-33-2
Record name Butene, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID8025468
Record name 2-Methylbutane
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Molecular Weight

72.15 g/mol
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Physical Description

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name ISOPENTANE
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Boiling Point

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C
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Flash Point

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none
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Density

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6
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Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79
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Color/Form

Volatile liquid or gas, Colorless liquid

CAS No.

78-78-4, 68513-65-5
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Melting Point

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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